molecular formula C13H15BrClNO4 B13517598 2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Katalognummer: B13517598
Molekulargewicht: 364.62 g/mol
InChI-Schlüssel: VJRMIHBZCRZNBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with a tert-butoxycarbonyl-protected amino group and an acetic acid moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves multiple steps:

    Halogenation: Introduction of bromine and chlorine atoms onto the phenyl ring.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of Acetic Acid Moiety: Introduction of the acetic acid group through various organic reactions such as esterification or amidation.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the acetic acid moiety.

    Reduction: Reduction reactions can target the halogen substituents or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the halogenated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide for nucleophilic substitution or aluminum chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological molecules and potential biochemical pathways.

Medicine

    Drug Development: Explored for its potential as a pharmacophore in drug design and development.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biochemical studies or drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Bromo-3-chlorophenyl)acetic acid: Lacks the tert-butoxycarbonyl-protected amino group.

    2-(4-Bromo-3-chlorophenyl)-2-aminoacetic acid: Lacks the tert-butoxycarbonyl protection.

    2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

Uniqueness

The presence of both bromine and chlorine substituents, along with the tert-butoxycarbonyl-protected amino group, makes 2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid unique

Eigenschaften

Molekularformel

C13H15BrClNO4

Molekulargewicht

364.62 g/mol

IUPAC-Name

2-(4-bromo-3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C13H15BrClNO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-8(14)9(15)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18)

InChI-Schlüssel

VJRMIHBZCRZNBC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)Br)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.